Cas no 933709-56-9 (2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid)

2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid is a versatile organic compound with significant applications in pharmaceuticals and organic synthesis. Its unique structure allows for facile modification, making it an attractive intermediate for the development of various drug candidates. The compound exhibits good stability and reactivity, facilitating efficient synthetic transformations. Its pyrrolidin-1-yl moiety contributes to its pharmacological properties, offering potential for further exploration in therapeutic applications.
2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid structure
933709-56-9 structure
商品名:2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid
CAS番号:933709-56-9
MF:C9H17NO2
メガワット:171.23678278923
CID:5733595
PubChem ID:20990488

2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • F8882-9394
    • 933709-56-9
    • SCHEMBL499877
    • 2,2-dimethyl-3-pyrrolidin-1-ylpropanoic acid
    • AKOS011554748
    • 2,2-dimethyl-3-(pyrrolidin-1-yl)propanoic acid
    • 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid
    • インチ: 1S/C9H17NO2/c1-9(2,8(11)12)7-10-5-3-4-6-10/h3-7H2,1-2H3,(H,11,12)
    • InChIKey: RFBQBABHVIVIEX-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C)(C)CN1CCCC1)=O

計算された属性

  • せいみつぶんしりょう: 171.125928785g/mol
  • どういたいしつりょう: 171.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 171
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.1
  • トポロジー分子極性表面積: 40.5Ų

2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F8882-9394-5g
2,2-dimethyl-3-(pyrrolidin-1-yl)propanoic acid
933709-56-9 95%+
5g
$1275.0 2023-09-05
Life Chemicals
F8882-9394-10g
2,2-dimethyl-3-(pyrrolidin-1-yl)propanoic acid
933709-56-9 95%+
10g
$1785.0 2023-09-05
TRC
D206471-500mg
2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic Acid
933709-56-9
500mg
$ 365.00 2022-06-05
Life Chemicals
F8882-9394-2.5g
2,2-dimethyl-3-(pyrrolidin-1-yl)propanoic acid
933709-56-9 95%+
2.5g
$850.0 2023-09-05
Life Chemicals
F8882-9394-0.5g
2,2-dimethyl-3-(pyrrolidin-1-yl)propanoic acid
933709-56-9 95%+
0.5g
$403.0 2023-09-05
Life Chemicals
F8882-9394-1g
2,2-dimethyl-3-(pyrrolidin-1-yl)propanoic acid
933709-56-9 95%+
1g
$425.0 2023-09-05
TRC
D206471-1g
2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic Acid
933709-56-9
1g
$ 570.00 2022-06-05
Life Chemicals
F8882-9394-0.25g
2,2-dimethyl-3-(pyrrolidin-1-yl)propanoic acid
933709-56-9 95%+
0.25g
$382.0 2023-09-05
TRC
D206471-100mg
2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic Acid
933709-56-9
100mg
$ 95.00 2022-06-05

2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid 関連文献

2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acidに関する追加情報

Introduction to 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid (CAS No. 933709-56-9)

2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid, identified by the chemical abstracts service number 933709-56-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a pyrrolidine moiety integrated into a branched aliphatic structure, has garnered attention due to its potential applications in drug discovery and development. The unique combination of steric hindrance provided by the dimethyl groups and the nitrogen-rich pyrrolidine ring offers a versatile scaffold for medicinal chemists to explore.

The structural framework of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid consists of a propanoic acid backbone substituted with a pyrrolidinyl group at the third carbon position. This substitution pattern creates a molecule with both acidic and basic properties, making it a valuable intermediate in the synthesis of more complex pharmacophores. The presence of the pyrrolidine ring not only introduces hydrogen bonding capabilities but also influences the overall conformational flexibility of the molecule, which is critical for binding interactions within biological targets.

In recent years, there has been growing interest in heterocyclic compounds as they often exhibit enhanced binding affinity and selectivity towards biological receptors. The pyrrolidine scaffold, in particular, is widely recognized for its presence in numerous bioactive molecules, including protease inhibitors and kinase inhibitors. The incorporation of this motif into 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid suggests potential utility in designing novel therapeutic agents targeting various disease pathways.

One of the most compelling aspects of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid is its synthetic accessibility. The compound can be readily prepared through established organic reactions, such as nucleophilic substitution or reductive amination, allowing for rapid derivatization and exploration of its pharmacological profile. This ease of synthesis makes it an attractive candidate for high-throughput screening campaigns aimed at identifying new drug candidates.

Recent advancements in computational chemistry have further enhanced the understanding of how 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid interacts with biological targets. Molecular docking studies have revealed that this compound can effectively bind to proteins involved in inflammatory responses and metabolic disorders. These findings align with current research trends that emphasize the importance of modulating such pathways for therapeutic intervention.

The pharmacokinetic properties of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid are also under investigation. Preliminary data suggest that the molecule exhibits moderate solubility in both water and organic solvents, which is favorable for formulation into various dosage forms. Additionally, its metabolic stability appears to be suitable for oral administration, though further studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

In conclusion, 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid (CAS No. 933709-56-9) represents a promising scaffold for pharmaceutical innovation. Its unique structural features, synthetic accessibility, and potential biological activity position it as a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation medicines.

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